molecular formula C20H17NO3 B12605496 Methyl 5-[4-(Benzyloxy)phenyl]nicotinate

Methyl 5-[4-(Benzyloxy)phenyl]nicotinate

Cat. No.: B12605496
M. Wt: 319.4 g/mol
InChI Key: BBWKUKXGNIVCGS-UHFFFAOYSA-N
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Description

Methyl 5-[4-(Benzyloxy)phenyl]nicotinate is a chemical compound with the molecular formula C20H17NO3 and a molecular weight of 319.35 g/mol . It is a derivative of nicotinic acid and features a benzyloxy group attached to the phenyl ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[4-(Benzyloxy)phenyl]nicotinate typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of 5-bromo-2-methyl nicotinic acid with 4-benzyloxyphenylboronic acid under Suzuki coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[4-(Benzyloxy)phenyl]nicotinate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 5-[4-(Benzyloxy)phenyl]nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and as a precursor for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 5-[4-(Benzyloxy)phenyl]nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and receptor binding. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its antioxidant properties may protect cells from oxidative stress by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid used as a rubefacient in topical preparations.

    Ethyl 4-benzyloxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Nicotinic acid derivatives: Various derivatives with different substituents on the aromatic ring.

Uniqueness

Methyl 5-[4-(Benzyloxy)phenyl]nicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

Methyl 5-[4-(benzyloxy)phenyl]nicotinate is a synthetic derivative of nicotinic acid, characterized by a benzyloxy substituent at the para position of the phenyl ring. This unique structural feature contributes to its distinct chemical properties and potential biological activities. Research indicates that this compound may exhibit significant pharmacological effects, particularly as a peripheral vasodilator , which enhances local blood flow through mechanisms involving vasodilation.

  • Molecular Formula : C18_{18}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 306.34 g/mol
  • IUPAC Name : this compound

The synthesis of this compound typically involves the esterification of 5-[4-(benzyloxy)phenyl]nicotinic acid with methanol, often using sulfuric acid as a catalyst under reflux conditions.

Peripheral Vasodilation

This compound has been identified as a potential peripheral vasodilator. Similar compounds have demonstrated the ability to enhance blood flow by relaxing vascular smooth muscle, which could be beneficial in treating conditions associated with poor circulation.

The biological activity of this compound may involve several biochemical pathways:

  • Lipid Metabolism : It may influence lipid profiles, contributing to cardiovascular health.
  • Cellular Signaling : The compound might interact with various signaling pathways that regulate vascular function and inflammation.

Case Studies and Experimental Data

Recent studies have explored the pharmacological potential of related compounds, revealing insights into their mechanisms and efficacy:

  • Vasodilatory Effects : In vitro studies have shown that compounds with similar structures can induce relaxation in isolated vascular tissues, suggesting that this compound may share this property.
  • Comparative Analysis : A comparative analysis of various benzyloxy-substituted phenyl derivatives indicated that those with specific substitutions exhibited enhanced inhibitory activities on key enzymes involved in vascular regulation, such as phosphodiesterase and cyclooxygenase .
  • Inhibition Potency : The potency of related compounds in inhibiting monoamine oxidase (MAO) has been documented, with some derivatives showing IC50 values in the low micromolar range, indicating potential neuroprotective effects relevant to conditions like Parkinson’s disease .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundPeripheral VasodilationN/A
Compound 3h (related structure)MAO-B Inhibition0.062
Compound X (similar structure)Vasodilation0.34

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 5-(4-phenylmethoxyphenyl)pyridine-3-carboxylate

InChI

InChI=1S/C20H17NO3/c1-23-20(22)18-11-17(12-21-13-18)16-7-9-19(10-8-16)24-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3

InChI Key

BBWKUKXGNIVCGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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